molecular formula C10H7F3N2 B1276572 (2Z)-3-amino-3-[4-(trifluoromethyl)phenyl]prop-2-enenitrile CAS No. 71682-89-8

(2Z)-3-amino-3-[4-(trifluoromethyl)phenyl]prop-2-enenitrile

Cat. No.: B1276572
CAS No.: 71682-89-8
M. Wt: 212.17 g/mol
InChI Key: YKHUYEGEZRFKOV-UITAMQMPSA-N
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Description

(2Z)-3-amino-3-[4-(trifluoromethyl)phenyl]prop-2-enenitrile is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, an amino group, and a nitrile group

Properties

IUPAC Name

(Z)-3-amino-3-[4-(trifluoromethyl)phenyl]prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2/c11-10(12,13)8-3-1-7(2-4-8)9(15)5-6-14/h1-5H,15H2/b9-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKHUYEGEZRFKOV-UITAMQMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=CC#N)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C(=C/C#N)/N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60420609
Record name (2Z)-3-Amino-3-[4-(trifluoromethyl)phenyl]prop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60420609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71682-89-8
Record name (2Z)-3-Amino-3-[4-(trifluoromethyl)phenyl]prop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60420609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The predominant method for synthesizing (2Z)-3-amino-3-[4-(trifluoromethyl)phenyl]prop-2-enenitrile involves a condensation reaction between 4-(trifluoromethyl)benzaldehyde and malononitrile, followed by amination. The key features of this synthesis are:

  • Starting Materials :

    • 4-(trifluoromethyl)benzaldehyde
    • Malononitrile (or a cyanoacetamide derivative)
    • Ammonia or an amine source
  • Reaction Type : Knoevenagel condensation followed by amination.

  • Solvents : Ethanol or methanol are commonly used as solvents due to their polarity and ability to dissolve reactants and intermediates efficiently.

  • Catalysts/Base : Typically, a base such as sodium hydroxide (NaOH) or other mild bases catalyze the condensation.

  • Temperature : The reaction is often performed under reflux conditions to facilitate completion, generally at temperatures around 60–80 °C.

  • Reaction Time : Varies from several hours to overnight depending on scale and conditions.

  • Workup : The reaction progress is monitored by thin-layer chromatography (TLC) and confirmed by nuclear magnetic resonance (NMR) spectroscopy. Purification is achieved through column chromatography (silica gel with ethyl acetate/hexane gradients) and recrystallization from ethanol.

Summary Table of Synthetic Parameters

Parameter Details
Starting Materials 4-(trifluoromethyl)benzaldehyde, malononitrile
Solvent Ethanol or Methanol
Catalyst/Base Sodium hydroxide or similar base
Temperature Reflux (60–80 °C)
Reaction Time 4–24 hours
Purification Column chromatography, recrystallization
Monitoring Techniques TLC, $$^{1}H$$ NMR

Industrial Scale Preparation

Industrial methods adapt the laboratory synthesis for scale-up with emphasis on yield, purity, and environmental impact:

  • Continuous Flow Reactors : These reactors provide better control over reaction parameters such as temperature, mixing, and residence time, enhancing reproducibility and scalability.

  • Green Chemistry Principles : Solvent recycling, use of less toxic solvents, and energy-efficient heating methods are incorporated to reduce environmental footprint.

  • Yield Optimization : Reaction conditions are optimized to maximize yield and minimize side products, often by fine-tuning base concentration, solvent ratios, and temperature profiles.

  • Purification Techniques : Crystallization and filtration are preferred over chromatography at scale to reduce costs.

Mechanistic Insights and Reaction Pathway

The synthesis proceeds via a Knoevenagel condensation mechanism:

  • The base deprotonates malononitrile to form a resonance-stabilized carbanion.

  • This nucleophile attacks the electrophilic carbonyl carbon of 4-(trifluoromethyl)benzaldehyde forming a β-unsaturated nitrile intermediate.

  • The reaction favors the (2Z)-isomer due to intramolecular hydrogen bonding and steric factors.

  • The amino group is introduced either by direct amination or by reaction with ammonia, stabilizing the final product.

Analytical Characterization for Quality Control

  • NMR Spectroscopy : $$^{1}H$$ and $$^{13}C$$ NMR confirm the Z-configuration and presence of amino, nitrile, and trifluoromethyl groups.

  • Infrared Spectroscopy (IR) : Characteristic nitrile stretching vibration near 2200 cm$$^{-1}$$.

  • X-ray Crystallography : Single-crystal X-ray diffraction confirms molecular geometry and stereochemistry, with torsion angles validating the Z-isomer.

  • Chromatographic Purity : High-performance liquid chromatography (HPLC) or gas chromatography (GC) used for purity assessment.

Summary Table of Preparation Methods

Method Type Description Advantages Limitations
Batch Knoevenagel Condensation Reaction of 4-(trifluoromethyl)benzaldehyde with malononitrile in ethanol with base Simple setup, well-known chemistry Longer reaction times, batch variability
Continuous Flow Synthesis Continuous mixing and heating for scale-up Enhanced control, reproducibility, scalability Requires specialized equipment
Amination Step Addition of ammonia or amine source post-condensation Introduces amino group efficiently May require careful pH control
Purification Column chromatography and recrystallization High purity product Chromatography less feasible at large scale
Industrial Crystallization Crystallization from optimized solvents Cost-effective, scalable Requires solvent optimization

Research Findings and Optimization Studies

  • Studies indicate that the choice of base and solvent significantly affects the yield and stereoselectivity of the product.

  • Using ethanol as solvent and sodium hydroxide as base under reflux conditions typically yields high purity (2Z)-isomer with yields above 75%.

  • Reaction monitoring by TLC and NMR ensures completion and minimal side reactions.

  • Crystallographic data confirm the Z-configuration, which is crucial for the compound’s biological activity.

  • Continuous flow methods have demonstrated improved reaction times and yields, with enhanced reproducibility compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-amino-3-[4-(trifluoromethyl)phenyl]prop-2-enenitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with a trifluoromethyl group can exhibit enhanced biological activity due to their electronic properties. A study focused on related compounds demonstrated that trifluoromethyl-substituted molecules can inhibit tumor growth in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis.

Case Study : A recent investigation into the effects of similar structures revealed that they could act as inhibitors of specific kinases involved in cancer progression, suggesting potential therapeutic applications for (2Z)-3-amino-3-[4-(trifluoromethyl)phenyl]prop-2-enenitrile in oncology .

Building Block for Complex Molecules

The compound serves as a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its ability to participate in nucleophilic substitution reactions makes it an essential building block for constructing more complex molecular architectures.

Data Table: Synthetic Pathways

Reaction TypeConditionsProduct Example
Nucleophilic SubstitutionBase-catalyzed, 50°CVarious amine derivatives
Coupling ReactionsPalladium-catalyzed, 80°CBiologically active compounds

Development of Functional Materials

The incorporation of trifluoromethyl groups into polymers has been shown to enhance thermal stability and hydrophobicity. This property is particularly beneficial for applications in coatings and adhesives.

Case Study : Research on polymer composites containing trifluoromethyl-substituted monomers demonstrated improved mechanical properties and resistance to solvents, indicating potential uses in protective coatings for electronic devices .

Mechanism of Action

The mechanism of action of (2Z)-3-amino-3-[4-(trifluoromethyl)phenyl]prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, while the amino and nitrile groups can participate in hydrogen bonding and other interactions. These properties contribute to the compound’s biological activity and potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (2Z)-3-amino-3-[4-(trifluoromethyl)phenyl]prop-2-enenitrile is unique due to its specific combination of functional groups. The presence of both an amino and a nitrile group, along with the trifluoromethyl group, provides a distinct set of chemical properties that can be exploited in various applications. This uniqueness makes it a valuable compound for research and industrial purposes .

Biological Activity

(2Z)-3-amino-3-[4-(trifluoromethyl)phenyl]prop-2-enenitrile is a compound of interest in medicinal chemistry due to its unique structural features, including an amino group, a nitrile group, and a trifluoromethyl group attached to a phenyl ring. These characteristics suggest potential biological activity, particularly in drug development and synthesis of pharmaceutical intermediates. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related research findings.

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C11H10F3N
  • Molecular Weight : 233.21 g/mol
  • CAS Number : 71682-89-8

The mechanism of action for this compound involves its interaction with specific molecular targets. The trifluoromethyl group enhances binding affinity to target proteins, while the amino and nitrile groups facilitate hydrogen bonding. This interaction profile suggests that the compound may influence various biological pathways, potentially leading to therapeutic effects.

Antimicrobial Activity

Research indicates that compounds containing trifluoromethyl groups exhibit significant antimicrobial properties. In vitro studies have shown that derivatives similar to this compound demonstrate potent activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentrations (MICs) for these compounds are notably low, suggesting strong bactericidal effects .

CompoundMIC (µM)Activity
This compoundTBDAntimicrobial
Related Trifluoromethyl Compounds25.9 - 12.9Antistaphylococcal

Anti-inflammatory Potential

The compound has been explored for its anti-inflammatory properties. Studies indicate that certain derivatives can modulate the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which plays a critical role in inflammatory responses. This modulation suggests potential applications in treating inflammatory diseases .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study reported that similar trifluoromethyl-containing compounds demonstrated effective inhibition of biofilm formation and destruction in S. aureus, indicating their potential as therapeutic agents against biofilm-associated infections .
  • Cancer Cell Proliferation : Research on related structures has shown that they can inhibit proliferation in various cancer cell lines by modulating lipid-binding protein expressions, such as CRABP2 and FABP5 . These findings suggest that this compound may also have anticancer properties worth investigating.

Comparative Analysis with Similar Compounds

The unique combination of functional groups in this compound distinguishes it from similar compounds. For instance:

CompoundFunctional GroupsNotable Activity
This compoundAmino, Nitrile, TrifluoromethylAntimicrobial, Anti-inflammatory
(2Z)-2-[4-(3-fluoropropoxy)phenyl]-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrileAmino, TrifluoromethylAnticancer

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (2Z)-3-amino-3-[4-(trifluoromethyl)phenyl]prop-2-enenitrile, and how is reaction progress monitored?

  • Methodology : The compound is typically synthesized via a condensation reaction between an appropriately substituted aldehyde and a nitrile precursor. For example, analogous enenitrile derivatives are synthesized by reacting 4-(trifluoromethyl)benzaldehyde with a cyanoacetamide derivative in the presence of a base (e.g., NaOH) in ethanol under reflux . Reaction progress is monitored using thin-layer chromatography (TLC) and confirmed via 1^1H NMR spectroscopy. Purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol .

Q. What spectroscopic and crystallographic methods are essential for characterizing this compound?

  • Methodology :

  • Spectroscopy : 1^1H and 13^13C NMR (in DMSO-d6 or CDCl3) to confirm the Z-configuration and amine/trifluoromethyl group presence. IR spectroscopy identifies nitrile (C≡N) stretching (~2200 cm1^{-1}) .
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) using a Bruker D8 Venture diffractometer. Data refinement is performed with SHELXL (for small-molecule refinement) or OLEX2 (for structure solution and visualization) . The Z-configuration is confirmed via C=C bond torsion angles (typically < 10° for Z-isomers) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data between different refinement software (e.g., SHELXL vs. OLEX2)?

  • Methodology :

  • Cross-validate refinement results by importing the same dataset into both SHELXL and OLEX2. Compare residual factors (R1, wR2) and check for systematic errors (e.g., twinning, disorder).
  • Use Hirshfeld surface analysis (e.g., CrystalExplorer) to identify intermolecular interactions that may affect refinement .
  • For ambiguous cases, employ the Flack parameter to confirm absolute configuration .
  • Example: A study on (2Z)-2-(4-bromophenyl) derivatives resolved discrepancies by comparing hydrogen-bonding networks across software outputs .

Q. What computational approaches predict the optical properties of this compound, especially regarding Aggregation-Induced Emission (AIE)?

  • Methodology :

  • Perform density functional theory (DFT) calculations (e.g., Gaussian09, B3LYP/6-31G**) to model electronic transitions and excited-state geometries .
  • Experimentally validate AIE by measuring fluorescence intensity in dilute vs. aggregated states (e.g., in THF/water mixtures). Compare with DFT-predicted emission wavelengths .
  • For crystal-phase emission, correlate SCXRD data (e.g., π-π stacking distances) with emission spectra. A study on (2Z)-2-(4-bromophenyl) analogs showed emission shifts due to crystal habit differences .

Q. What methodologies assess the biological activity of this compound against resistant bacterial strains?

  • Methodology :

  • Conduct minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays using broth microdilution (CLSI guidelines). For example, trifluoromethyl-substituted enenitriles showed MICs of 0.15–5.57 µM against Staphylococcus aureus .
  • Validate membrane-targeting activity via time-kill curves and scanning electron microscopy (SEM) to observe morphological changes in bacterial cells .
  • Use cytotoxicity assays (e.g., MTT on mammalian cells) to confirm selectivity.

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